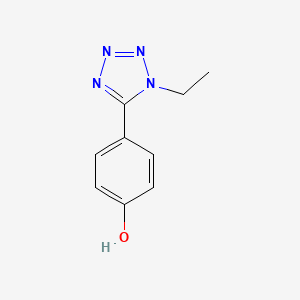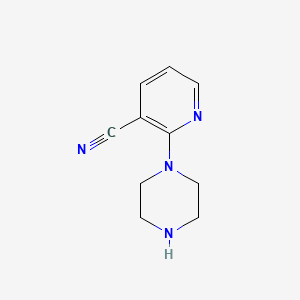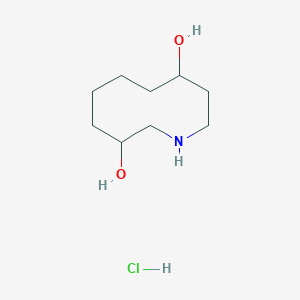
Azecane-3,8-diol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azecane-3,8-diol;hydrochloride is a chemical compound with the CAS Number: 2490430-30-1 . It has a molecular weight of 209.72 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for Azecane-3,8-diol;hydrochloride is the same . The Inchi Code is 1S/C9H19NO2.ClH/c11-8-3-1-2-4-9(12)7-10-6-5-8;/h8-12H,1-7H2;1H . The molecular formula is C9H20ClNO2 .Physical And Chemical Properties Analysis
Azecane-3,8-diol;hydrochloride is a powder at room temperature . It has a molecular weight of 209.72 . More specific physical and chemical properties are not provided in the available resources.Aplicaciones Científicas De Investigación
Overview of Azecane-3,8-diol;hydrochloride
Azecane-3,8-diol;hydrochloride is a compound that has sparked interest in various scientific fields due to its unique chemical structure. However, the research directly related to Azecane-3,8-diol;hydrochloride specifically might be limited. Thus, exploring closely related compounds and their applications in scientific research could provide insights into the potential uses and significance of Azecane-3,8-diol;hydrochloride.
Applications in Dermatological Treatments
One closely related compound, Azelaic acid, has demonstrated effectiveness in treating acne and hyperpigmentary skin disorders. Its action is attributed to antiproliferative and cytotoxic effects on malignant melanocytes, possibly arresting the progression of cutaneous malignant melanoma. This suggests that compounds with similar structures, like Azecane-3,8-diol;hydrochloride, could have potential applications in dermatology, particularly in the treatment of skin conditions characterized by hyperactive or abnormal melanocyte function (Fitton & Goa, 1991).
Environmental and Biotechnological Relevance
The removal of synthetic textile dyes from wastewaters has become a significant environmental concern. Azo dyes, which share some structural similarities with azobenzene derivatives, are key components in various applications beyond textile coloration, including medical and biomedical fields. Research into microbial decolorization and degradation of these dyes highlights the potential for biotechnological applications in environmental remediation. This opens avenues for exploring azecane derivatives in similar environmental or biotechnological contexts (Singh & Arora, 2011).
Pharmacological Potentials
The pharmacological landscape is ever-evolving, with continuous exploration of compounds for therapeutic applications. For instance, diuretics have been a cornerstone in managing hypertension and hypervolemia. The detailed review of diuretics highlights the nuanced differences between various classes and their specific applications, suggesting a framework within which azecane derivatives could be explored for similar or novel pharmacological targets (Roush, Kaur, & Ernst, 2014).
Safety and Hazards
Azecane-3,8-diol;hydrochloride has been assigned the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
azecane-3,8-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c11-8-3-1-2-4-9(12)7-10-6-5-8;/h8-12H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGFXORMOOBCGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CNCCC(C1)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azecane-3,8-diol;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-N-[(1-methylpyrazol-4-yl)methyl]sulfamoyl fluoride](/img/structure/B2745353.png)

![[Ru(bpm)3][Cl]2, AldrichCPR](/img/structure/B2745356.png)
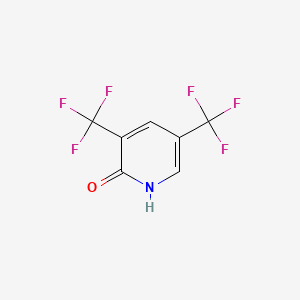

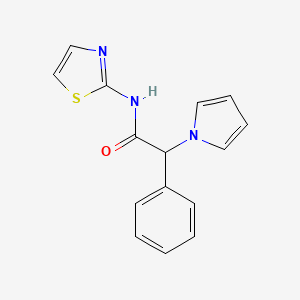
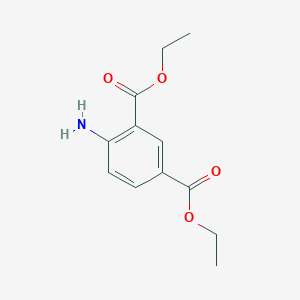
![6-(2-hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2745362.png)
![N-(4-acetamidophenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2745366.png)
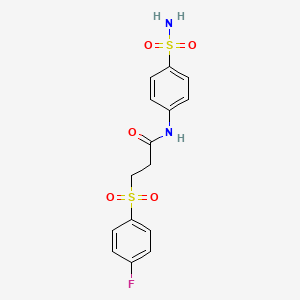
![N-[Cyano(cyclohexyl)methyl]-2-(3-nitrophenyl)acetamide](/img/structure/B2745372.png)
